(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone
Description
Properties
IUPAC Name |
(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLCXHWYPWVJDL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472141 | |
| Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187332-12-3 | |
| Record name | (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Using Triphosgene (BTC)
The most widely reported synthesis begins with L-tyrosinol, a commercially available precursor. Cyclization to form the oxazolidinone ring is achieved using triphosgene (BTC) under varying conditions. In toluene at 110°C for 4 hours, the reaction yields 23% of the target compound. However, substituting toluene with dichloromethane (DCM) and adding triethylamine (TEA) at 0°C significantly enhances the yield to 80% within 1 hour. This improvement is attributed to the milder conditions preventing side reactions such as oxidation of the phenolic hydroxyl group.
Mechanistic Insight : BTC reacts with the primary amine of L-tyrosinol to form a carbamate intermediate, which undergoes intramolecular cyclization. The use of TEA facilitates deprotonation, accelerating ring closure.
Optimized Laboratory-Scale Procedures
Solvent and Base Optimization
Systematic screening of solvents and bases reveals critical trends:
Polar aprotic solvents like DCM improve solubility of intermediates, while TEA’s weak basicity minimizes epimerization.
Protection-Deprotection Strategies
To prevent undesired side reactions during cyclization, the phenolic hydroxyl group is often protected. Benzylation using benzyl bromide and K₂CO₃ in acetone yields (S)-4-(4-benzyloxybenzyl)-2-oxazolidinone, which is subsequently deprotected via hydrogenolysis. This approach achieves an overall yield of 65–70% after deprotection.
Solid-Phase Synthesis for Combinatorial Applications
Immobilization on Polymeric Resins
The oxazolidinone core is anchored to Merrifield or Wang resins via Mitsunobu coupling. Using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF, loading efficiencies reach 88%. Solid-phase synthesis enables iterative functionalization, such as acylation with trans-crotonic anhydride, to generate derivatives without intermediate purification.
Advantages :
-
High Purity : Resin-bound intermediates eliminate solubility issues.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of L-tyrosinol with BTC in DCM under microwave activation (100 W, 80°C) completes in 15 minutes with a 75% yield. This method preserves stereochemical integrity while enhancing throughput.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Reduction: Although less common, reduction reactions can also occur, potentially forming reduced indazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Hydroxylated derivatives: Formed through oxidation.
Reduced indazole derivatives: Formed through reduction.
Substituted indazole derivatives: Formed through substitution reactions.
Scientific Research Applications
AB-PINACA 3-carboxyindazole metabolite is primarily used in forensic and toxicological research. It serves as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of AB-PINACA 3-carboxyindazole metabolite involves its interaction with cannabinoid receptors, particularly CB1 receptors . The compound exhibits high affinity and full agonist activity at these receptors, leading to various pharmacological effects . The metabolite is also known to produce active phase I metabolites that retain significant activity at CB1 receptors .
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
2.1 Structural and Physicochemical Properties
The table below compares key physicochemical parameters of (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Melting Point (°C) | Key Substituent | LogP |
|---|---|---|---|---|---|---|
| (S)-4-Benzyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 177.20 | 90719-32-7 | 87–90 | Benzyl | 1.8 |
| (S)-4-(4-Aminobenzyl)-2-oxazolidinone | C₁₀H₁₂N₂O₂ | 192.22 | 187975-62-8 | 107–111 | 4-Aminobenzyl | 0.9 |
| (S)-4-(4-Hydroxybenzyl)-2-oxazolidinone* | C₁₀H₁₁NO₃ | 193.20 | - | Not reported | 4-Hydroxybenzyl | ~1.2† |
| (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 177.20 | - | Not reported | Methyl, phenyl (C5) | 1.5 |
*Hypothetical data inferred from analogs. †Estimated using substituent contribution models.
- Substituent Effects: Hydroxybenzyl vs. Benzyl: The hydroxyl group in (S)-4-(4-hydroxybenzyl)-2-oxazolidinone enhances polarity and hydrogen-bonding capacity compared to the non-polar benzyl group in (S)-4-benzyl-2-oxazolidinone. This increases aqueous solubility and may influence chiral induction efficiency in asymmetric reactions . Aminobenzyl vs. Hydroxybenzyl: The 4-aminobenzyl substituent in (S)-4-(4-aminobenzyl)-2-oxazolidinone introduces basicity (pKa ~9–10), enabling participation in acid-catalyzed reactions, whereas the hydroxy group (pKa ~10–12) offers hydrogen-bonding versatility .
Research Findings and Case Studies
- Case Study 1: In the synthesis of Zolmitriptan, (S)-4-(4-nitrobenzyl)-2-oxazolidinone undergoes hydrogenation to yield the 4-aminobenzyl derivative, demonstrating the role of electron-withdrawing groups (nitro) in facilitating catalytic reduction .
- Case Study 2: (S)-4-Benzyl-2-oxazolidinone was pivotal in the asymmetric synthesis of (2R,3R)-2,3-dimethyl-1,4-butanediol via oxidative homocoupling, highlighting its utility in stereochemical control .
Biological Activity
(S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone, also known as (S)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione, is a chiral compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the oxazolidine-2,5-dione class, characterized by a unique structure that includes a hydroxybenzyl group. This structure is significant as it suggests potential interactions with various biological targets, enhancing its pharmacological profile.
| Property | Details |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 219.23 g/mol |
| CAS Number | 3415-08-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzyl group can form hydrogen bonds with active sites on target proteins, potentially modulating their activity. The oxazolidine ring contributes to the compound's stability and binding affinity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of oxazolidinones can induce apoptosis in cancer cells and arrest the cell cycle at specific phases.
Case Study:
A study evaluated the cytotoxic effects of oxazolidinone derivatives against several human cancer cell lines (MGC-803, CNE-2, SK-OV-3). The results revealed that certain derivatives exhibited IC values ranging from 3.82 to 17.76 µM, demonstrating potent antiproliferative effects compared to the standard drug cisplatin .
| Cell Line | IC (µM) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|
| MGC-803 | 3.82 | >25 |
| CNE-2 | 17.76 | >10 |
| SK-OV-3 | 4.66 | >20 |
| NCI-H460 | 8.44 | >15 |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Research Findings:
Studies have reported that oxazolidinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition of Staphylococcus aureus biofilm formation .
Structure-Activity Relationship (SAR)
The presence of the hydroxybenzyl group is crucial for enhancing the biological activity of this compound. Modifications to this group can significantly impact the compound's efficacy against targeted biological pathways.
Notable SAR Findings:
- Hydroxy Group: Essential for interaction with biological targets.
- Benzyl Substitution: Variations in substitution patterns can alter potency and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-(-)-4-(4-hydroxybenzyl)-2-oxazolidinone, and what are their respective advantages?
- Method 1 : Solid-phase synthesis starting from L-tyrosinol, leveraging Merrifield or Wang resins. This approach ensures stereochemical control and facilitates purification, though yields are moderate (40–60%) .
- Method 2 : Pd-catalyzed oxidative aminocarbonylation-cyclocarbonylation using α,α-disubstituted 2-ynylamines. This method achieves higher yields (70–90%) and is scalable for complex derivatives .
Q. How is the stereochemical integrity of this compound maintained during synthesis?
- Chiral auxiliaries derived from L-tyrosinol enforce the (S)-configuration during ring closure .
- X-ray crystallography confirms absolute stereochemistry, with deviations <0.006 Å in bond lengths for oxazolidinone rings .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- HPLC : Validates purity (>98%) for pharmacological intermediates .
- NMR/IR : Confirms functional groups (e.g., hydroxybenzyl, oxazolidinone) and stereochemistry .
- Single-crystal X-ray diffraction : Resolves conformational details (e.g., envelope conformation of oxazolidinone rings) .
Advanced Research Questions
Q. What strategies resolve data contradictions between computational models and experimental results regarding the compound’s conformation?
- Density Functional Theory (DFT) : Optimizes computational models using crystallographic data (e.g., bond angles, torsional strains) .
- Molecular Dynamics (MD) Simulations : Assess solvent effects on conformational stability, aligning with experimental NMR shifts .
Q. How do electronic modifications on the benzyl ring affect the compound’s reactivity in asymmetric catalysis?
- Electron-withdrawing groups (e.g., -F) : Increase electrophilicity of the oxazolidinone carbonyl, enhancing nucleophilic attack in Pd-catalyzed reactions (e.g., carbonylation) .
- Electron-donating groups (e.g., -OCH₃) : Stabilize transition states in enantioselective alkylations, improving ee (enantiomeric excess) by 15–20% .
Q. What role does the oxazolidinone ring’s conformation play in its efficacy as a chiral auxiliary?
- The envelope conformation positions the hydroxybenzyl group for steric shielding, directing asymmetric induction in aldol reactions .
- Rigidity of the oxazolidinone ring minimizes undesired rotamers, achieving >90% ee in fluorescent oxazole synthesis .
Q. How do solvent polarity and temperature influence the compound’s participation in Pd-catalyzed carbonylation?
- Polar solvents (e.g., DMF) : Accelerate oxidative aminocarbonylation by stabilizing Pd intermediates (k = 0.15 min⁻¹ at 80°C) .
- Low temperatures (0–25°C) : Suppress side reactions (e.g., double-bond migration), preserving oxazolidinone regioselectivity .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
